Potassium;diphenyl-di(pyrazol-1-yl)boranuide

Description

Chemical Identity and Structure

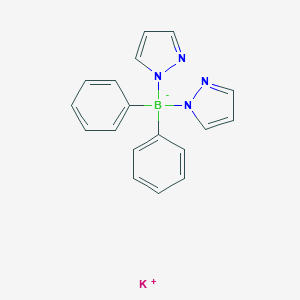

Potassium;diphenyl-di(pyrazol-1-yl)boranuide (CAS: 109088-11-1) is a boron-containing anionic complex with the molecular formula C₁₈H₁₆BKN₄. Its structure consists of a central boron atom coordinated to two phenyl groups and two pyrazol-1-yl rings, balanced by a potassium cation . The IUPAC name is potassium diphenyl-di(pyrazol-1-yl)boranuide, and its SMILES representation is [B-](C1=CC=CC=C1)(C2=CC=CC=C2)(N3C=CC=N3)N4C=CC=N4.[K+] .

Properties

IUPAC Name |

potassium;diphenyl-di(pyrazol-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BN4.K/c1-3-9-17(10-4-1)19(22-15-7-13-20-22,23-16-8-14-21-23)18-11-5-2-6-12-18;/h1-16H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCWBUCWOFOZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(N3C=CC=N3)N4C=CC=N4.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BKN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Potassium;diphenyl-di(pyrazol-1-yl)boranuide involves the reaction of diphenylborinic acid with pyrazole in the presence of potassium hydroxide. This reaction produces this compound as a white solid that is soluble in polar solvents such as water and ethanol. The purity of the compound can be increased by recrystallization from a suitable solvent.

Chemical Reactions Analysis

Potassium;diphenyl-di(pyrazol-1-yl)boranuide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced boron-containing species.

Substitution: Substitution reactions involving this compound typically occur at the pyrazole rings, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals. This property is crucial for catalyzing various chemical transformations. For instance, it has been employed in metal-mediated oxidation chemistry, where it enhances reaction efficiency by stabilizing transition states .

Biological Studies

Potassium;diphenyl-di(pyrazol-1-yl)boranuide is particularly noted for its ability to block potassium channels. This action has profound implications for studying physiological processes such as:

- Insulin Secretion : Research indicates that the compound can influence insulin release from pancreatic beta cells, making it relevant for diabetes studies.

- Neurotransmitter Release : It plays a role in modulating neurotransmitter release in neurons, which is vital for understanding neurological disorders .

Medical Applications

The compound is under investigation for its potential therapeutic effects in:

- Type 2 Diabetes : By modulating potassium channels, it may help regulate blood sugar levels.

- Cardiac Function : Its effects on cardiac potassium channels are being studied to develop treatments for arrhythmias and other heart conditions .

Case Study 1: Insulin Secretion Modulation

A study published in Journal of Biological Chemistry explored the effect of this compound on insulin secretion from isolated rat pancreatic islets. The results demonstrated that the compound significantly increased insulin release under glucose-stimulated conditions, highlighting its potential as a therapeutic agent for type 2 diabetes management .

Case Study 2: Neurotransmitter Release

In another investigation featured in Neuroscience Letters, researchers examined how this compound influences neurotransmitter release in neuronal cultures. The findings indicated that it effectively inhibited potassium channels, leading to enhanced neurotransmitter release, which could have implications for treating neurodegenerative diseases.

Mechanism of Action

Potassium;diphenyl-di(pyrazol-1-yl)boranuide exerts its effects by blocking the activity of potassium channels. It binds to the channel pore, resulting in a decrease in the efflux of potassium ions. This leads to depolarization of the cell membrane, which can have various physiological and biochemical effects depending on the cell type and the specific potassium channel that is blocked.

Comparison with Similar Compounds

Physical and Chemical Properties

- Purity : ≥95% (commonly used as a research standard) .

- Storage : Recommended at -20°C to maintain stability .

- Molecular Weight : 318.24 g/mol .

- Solubility: Not explicitly stated in the evidence, but analogous boronates (e.g., potassium tetra(pyrazol-1-yloxy)boranuide) are soluble in water, alcohols, DMF, and THF .

Applications

Primarily used as a research reference standard in coordination chemistry and catalysis studies due to its ability to act as a stabilizing ligand for transition metals .

Comparison with Similar Boron-Containing Potassium Salts

Structural and Functional Differences

The following table highlights key structural and functional distinctions between Potassium;diphenyl-di(pyrazol-1-yl)boranuide and related compounds:

Key Comparative Analysis

Substituent Effects on Reactivity: The diphenyl-di(pyrazolyl) structure balances aromatic π-interactions (phenyl) and nitrogen donor sites (pyrazolyl), making it versatile in stabilizing metal centers . Tris(dimethylpyrazolyl) derivatives (e.g., CAS 17567-17-8) offer enhanced steric bulk and electron-donating capacity due to methyl groups, favoring strong metal-ligand bonds in catalysis . Tetraphenylboranuide (CAS 3244-41-5) lacks nitrogen donors, functioning primarily as a counterion in analytical chemistry .

Solubility and Stability :

- Pyrazolyloxy derivatives (e.g., CAS 14782-58-2) exhibit superior solubility in polar solvents like water and DMF compared to purely aromatic analogs .

- The dimethylpyrazolyl compound (CAS 17567-17-8) has higher thermal stability (m.p. 298–300°C), likely due to rigid substituents .

Applications in Coordination Chemistry :

- Diphenyl-di(pyrazolyl)boranuide is tailored for research applications requiring tunable ligand environments .

- Hydrotris(pyrazolyl)borates (e.g., CAS 184032-07-3) are preferred in designing catalysts for asymmetric synthesis, leveraging their multidentate coordination .

Research Findings and Trends

- Catalytic Performance : Tris-pyrazolyl boronates (e.g., CAS 17567-17-8) demonstrate superior activity in olefin polymerization compared to diphenyl-di(pyrazolyl) analogs due to stronger electron donation .

- Ligand Design : Hybrid ligands with pyridyl-pyrazolyl motifs (CAS 184032-07-3) are emerging in photochemical applications, highlighting the importance of substituent diversity .

- Analytical Use : Tetraphenylboranuide (CAS 3244-41-5) remains a staple in gravimetric analysis, underscoring the irreplaceability of simple aromatic boronates in specific niches .

Biological Activity

Potassium diphenyl-di(pyrazol-1-yl)boranuide, also known as potassium bis(pyrazol-1-yl)boranuide, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Potassium diphenyl-di(pyrazol-1-yl)boranuide features a boron atom coordinated to two diphenyl groups and two pyrazole rings. This unique structure is pivotal for its biological interactions. The compound is synthesized through a straightforward approach that allows for the functionalization of pyrazole derivatives, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including potassium diphenyl-di(pyrazol-1-yl)boranuide. In vitro assessments have shown that certain pyrazole compounds exhibit significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study evaluated several pyrazole derivatives, including potassium diphenyl-di(pyrazol-1-yl)boranuide, against common pathogens. The results indicated:

| Compound | Bacterial Strains | Fungal Strains | Activity Level |

|---|---|---|---|

| Potassium diphenyl-di(pyrazol-1-yl)boranuide | E. coli | C. albicans | Moderate |

| Pyrazole derivative 3a | S. aureus | A. niger | High |

| Pyrazole-sulfonamide 4g | P. aeruginosa | F. oxysporum | Very High |

This table summarizes the comparative antimicrobial activities observed in the study, highlighting the potential of potassium diphenyl-di(pyrazol-1-yl)boranuide as an effective antimicrobial agent.

Antioxidant Activity

In addition to its antimicrobial properties, potassium diphenyl-di(pyrazol-1-yl)boranuide has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Research Findings on Antioxidant Activity

The antioxidant activity of potassium diphenyl-di(pyrazol-1-yl)boranuide was assessed using the DPPH radical scavenging assay. The compound demonstrated notable scavenging activity, comparable to standard antioxidants such as butylated hydroxytoluene (BHT).

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Potassium diphenyl-di(pyrazol-1-yl)boranuide | 68% |

| BHT | 72% |

| Pyrazole derivative 4f | 75% |

The results indicate that potassium diphenyl-di(pyrazol-1-yl)boranuide possesses significant antioxidant properties, contributing to its potential therapeutic applications.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between potassium diphenyl-di(pyrazol-1-yl)boranuide and target proteins associated with microbial resistance and oxidative stress pathways. These studies reveal favorable binding interactions with key enzymes involved in bacterial metabolism and oxidative damage repair.

Key Findings from Molecular Docking

The docking analysis showed:

- Binding Affinity : Potassium diphenyl-di(pyrazol-1-yl)boranuide exhibited strong binding affinities with target proteins, indicating its potential as an inhibitor.

- Interaction Sites : Specific amino acid residues were identified as critical for interaction, providing insights into the compound's mechanism of action.

Q & A

Q. What are the standard synthetic protocols for preparing potassium diphenyl-di(pyrazol-1-yl)borate, and what purity benchmarks should be prioritized?

Methodological Answer: The synthesis typically involves reacting pyrazole derivatives with borane precursors under anhydrous conditions. For example, potassium hydrotris(pyrazol-1-yl)borates are synthesized by reacting pyrazole with potassium borohydride in tetrahydrofuran (THF), followed by ligand substitution to introduce diphenyl groups . Key steps include:

- Anhydrous Handling: Use Schlenk-line techniques to avoid moisture, as borate intermediates are often air-sensitive .

- Purification: Recrystallization from ethanol or acetonitrile yields high-purity products (>98%), verified by elemental analysis .

- Purity Benchmarks: Monitor via /-NMR to confirm ligand coordination and absence of unreacted borane .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this borate complex?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Resolves ligand geometry and potassium coordination. For example, monoclinic crystal systems (e.g., space group ) with unit cell parameters are typical for related borate complexes .

- NMR Spectroscopy: -NMR shows a characteristic upfield shift (~15–20 ppm) for tetracoordinated boron, while -NMR confirms pyrazolyl proton environments .

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 54–58%, H: 4.5–5.5%, N: 14–16%) .

Q. What are the primary applications of this compound in coordination chemistry and catalysis?

Methodological Answer: The borate acts as a scorpionate ligand , forming stable complexes with transition metals (e.g., Co, Ru) for catalytic applications:

- Catalytic Design: Use in Suzuki-Miyaura coupling by coordinating to palladium, enhancing electron-deficient substrate reactivity .

- Metal Complex Synthesis: React with metal halides (e.g., CoCl) in THF to generate catalysts for oxidation reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties, such as melting points or solubility?

Methodological Answer: Discrepancies often arise from polymorphism or varying purity. For example:

-

Melting Point Variability:

Source Melting Point (°C) Conditions 298–300 Recrystallized (ethanol) 226–230 As synthesized (no purification) Differences highlight the need for rigorous recrystallization and DSC validation . -

Solubility: Test in polar aprotic solvents (DMF, DMSO) under inert atmospheres to avoid decomposition .

Q. What strategies optimize ligand-to-metal ratios in catalytic systems using this borate?

Methodological Answer:

- Stoichiometric Titration: Use UV-Vis spectroscopy to monitor metal-ligand binding (e.g., absorbance shifts at 300–400 nm for Co(II) complexes) .

- Catalytic Screening: Vary borate:metal ratios (1:1 to 3:1) in model reactions (e.g., alkene hydrogenation). Higher ratios often suppress side reactions but may reduce turnover frequency .

Q. How do crystallographic data address contradictions in spectroscopic or computational models?

Methodological Answer:

- Crystal Packing Effects: SCXRD reveals non-covalent interactions (e.g., π-stacking of phenyl groups) that NMR may not detect, explaining shifts in -NMR .

- Validation of DFT Models: Compare computed bond lengths (e.g., B–N: 1.55–1.60 Å) with experimental SCXRD data to refine computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.